6-Fluoroisoquinoline-8-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2O2S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-fluoroisoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H7FN2O2S/c10-7-3-6-1-2-12-5-8(6)9(4-7)15(11,13)14/h1-5H,(H2,11,13,14) |
InChI Key |
CGSKCKIBFCFKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoroisoquinoline 8 Sulfonamide
Strategic Approaches to the Functionalized Isoquinoline (B145761) Core Synthesis
Ring Assembly Strategies for Fluorinated Isoquinolines
The construction of the isoquinoline framework is a well-established area of organic synthesis, with several named reactions being applicable. Classic methods like the Bischler-Napieralski, Pictet-Gams, and Pomeranz-Fritsch reactions provide foundational routes to the isoquinoline core. ntu.edu.sg However, the introduction of a fluorine substituent requires careful selection of starting materials and reaction conditions to ensure regioselectivity and compatibility with the fluorine atom.
Recent advancements have focused on transition metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. For instance, Rh(III)-catalyzed C-H functionalization between oxadiazoles (B1248032) and difluoromethylene alkynes has been reported for the synthesis of vinyl fluorinated isoquinolines, demonstrating a modern approach to constructing fluorinated isoquinoline systems. nih.gov Another innovative approach involves the microwave-assisted transformation of N-pentafluoroethyl-1,2,3-triazoles, which rearrange to form ketenimines that subsequently cyclize to yield trifluoromethylated isoquinolines. nih.gov Palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines also provides a regioselective route to 4-fluoroalkylated isoquinolines. acs.org
A novel one-pot, multi-step methodology has been developed for producing trifluoromethylated cyclopenta[c]isoquinolines and indeno[1,2-c]isoquinolines starting from 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles. nih.gov This method relies on the thermal ring opening of the triazole to form a reactive ketenimine, which then undergoes cyclization. nih.gov
A concise approach for assembling multicyclic isoquinoline scaffolds starts from pyridines reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions, tolerating a variety of functional groups. ntu.edu.sg
| Ring Assembly Strategy | Key Features | Example Starting Materials | Reference |
| Bischler-Napieralski/Pictet-Gams | Classic acid-catalyzed cyclization | β-Arylethylamines | ntu.edu.sg |
| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization | Benzaldehydes and aminoacetaldehyde diethyl acetal | ntu.edu.sg |
| Rh(III)-Catalyzed Annulation | C-H functionalization, high regioselectivity | Oxadiazoles, difluoromethylene alkynes | nih.gov |
| Microwave-Assisted Triazole Rearrangement | Formation of trifluoromethylated isoquinolines via ketenimines | N-pentafluoroethyl-1,2,3-triazoles | nih.gov |
| Palladium-Catalyzed Annulation | High yield, single regioisomer | Fluoroalkylated alkynes, 2-iodobenzylidenamines | acs.org |
| Pyridine-Based Annulation | Base-mediated, good for multicyclic systems | Pyridines, β-ethoxy α,β-unsaturated carbonyls | ntu.edu.sg |
Regioselective Introduction of Fluorine at the C-6 Position
Introducing a fluorine atom at the C-6 position of the isoquinoline ring with high regioselectivity is a significant challenge. The electronic properties of the isoquinoline ring often direct electrophilic substitution to other positions. Therefore, methods often rely on starting with a pre-fluorinated building block or employing directing groups.
A common strategy involves a Skraup synthesis, a classic method for quinoline (B57606) synthesis, which can be adapted for isoquinolines. Starting with a suitably substituted and fluorinated aniline (B41778) derivative, such as 2-amino-5-fluorophenol, allows for the direct construction of the 6-fluoro-substituted heterocyclic core. fordham.eduresearchgate.net
Modern fluorination techniques are also being explored. For instance, a direct C-H fluorination of azaarenes has been developed, which could potentially be adapted for the C-6 fluorination of isoquinoline. acs.org This method addresses the difficulty of electrophilic aromatic substitution on the electron-deficient azaarene ring. acs.org While direct C-4 selective fluorination of quinolines has been a focus, the principles could be extended to other positions with appropriate directing strategies. acs.org
Derivatization Techniques for the Sulfonamide Moiety at the C-8 Position
Once the 6-fluoroisoquinoline (B87247) core is synthesized, the next critical step is the introduction of the sulfonamide group at the C-8 position. This is typically a two-step process involving sulfonylation to form a sulfonyl chloride, followed by amination.
Sulfonylation Reactions Utilizing Isoquinoline Precursors
The direct sulfonylation of the 6-fluoroisoquinoline intermediate is a key transformation. Chlorosulfonic acid is a powerful and common reagent for this purpose. nih.gov The reaction of an isoquinoline derivative, such as 8-methoxyquinoline, with chlorosulfonic acid can yield the corresponding sulfonyl chloride. nih.gov The conditions for such reactions, however, need to be carefully controlled due to the aggressive nature of the reagent.
An alternative route to the sulfonyl chloride involves the oxidative chlorination of a precursor like 6-(benzylthio)isoquinoline. google.com This method provides a way to introduce the sulfonyl chloride group under different conditions. Another approach starts from an amino-isoquinoline, which is converted to a diazonium salt and then undergoes a copper-catalyzed reaction with sulfur dioxide and a chloride source.
A patent describes the preparation of isoquinoline-6-sulfonyl chloride acid addition salts by reacting 6-aminoisoquinoline (B57696) with a nitrite, followed by reaction with thionyl chloride and then an acid. google.com
Novel Coupling Methods for Sulfonamide Formation
The final step in the synthesis is the formation of the sulfonamide bond. The classical method involves the reaction of the isoquinoline-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. utdallas.eduekb.eg This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov
Recent innovations have led to more versatile and milder methods for sulfonamide synthesis. An electrochemical method has been reported for the oxidative coupling of thiols and amines to form sulfonamides, offering an environmentally benign alternative. acs.org Another novel strategy involves the copper-catalyzed coupling of aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO. acs.org
A one-pot method has been developed that converts aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in the same vessel. acs.orgprinceton.edu This process avoids the isolation of the often-unstable sulfonyl chloride intermediate.
| Coupling Method | Reactants | Key Features | Reference |
| Classical Amination | Isoquinoline-sulfonyl chloride, Ammonia/Amine | Widely used, straightforward | nih.govutdallas.eduekb.eg |
| Electrochemical Oxidative Coupling | Thiol, Amine | Environmentally friendly, catalyst-free | acs.org |
| Copper-Catalyzed Coupling | Aryl boronic acid, Amine, DABSO | Utilizes a sulfur dioxide surrogate | acs.org |
| One-Pot Decarboxylative Sulfonamidation | Aromatic carboxylic acid, Amine | Avoids isolation of sulfonyl chloride | acs.orgprinceton.edu |
Multi-Step Reaction Sequences for 6-Fluoroisoquinoline-8-sulfonamide Synthesis
A plausible synthetic sequence for this compound could commence with a fluorinated precursor to build the isoquinoline ring. For example, starting from a fluorinated phenyl derivative, a Bischler-Napieralski or similar ring closure could be employed. Following the formation of the 6-fluoroisoquinoline, a directing group might be necessary to achieve regioselective chlorosulfonylation at the C-8 position. Finally, reaction with ammonia would yield the target sulfonamide. Each step would require careful optimization of reaction conditions to ensure high yields and purity. The discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors has spurred interest in their synthesis, with a 12-step synthetic route being reported for a conformationally restricted analogue. nih.gov
Analytical and Spectroscopic Methods for Structural Elucidation and Purity Assessment
The precise structural confirmation and purity verification of this compound are accomplished through a suite of standard analytical and spectroscopic techniques. These methods provide definitive evidence of the molecule's constitution and quantification of its purity.
For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional techniques like Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental. In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons reveal the substitution pattern on the isoquinoline core. The fluorine atom at the 6-position and the sulfonamide group at the 8-position create a distinct electronic environment, resulting in a unique fingerprint of signals for the protons at positions 1, 3, 4, 5, and 7. The two protons of the sulfonamide (-SO₂NH₂) typically appear as a singlet.
¹³C NMR spectroscopy complements the proton data by identifying all carbon atoms in the molecule. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF), which is a key diagnostic marker for confirming the fluorine's position. Other carbons near the fluorine atom will show smaller two- or three-bond C-F couplings. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and final confirmation of the structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₉H₇FN₂O₂S), the measured monoisotopic mass will be extremely close to the calculated value. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would correspond to a loss of 64 mass units from the parent ion. nih.govnih.gov
Purity assessment is routinely performed using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the isoquinoline ring system is strongly chromophoric. The purity is determined by the relative area of the main peak, with a result greater than 95% being common for purified research compounds.
The following tables provide a summary of the expected analytical and spectroscopic data for the compound.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Description | Expected Key Observations |
| ¹H NMR | Identifies the chemical environment of protons. | Distinct signals for the five aromatic protons on the isoquinoline ring system. A singlet corresponding to the two NH₂ protons of the sulfonamide group. |
| ¹³C NMR | Identifies the carbon framework. | Nine distinct carbon signals. A large C-F coupling constant for the carbon at position 6 (C-6) confirms the fluorine attachment. |
| ¹⁹F NMR | Directly observes the fluorine atom. | A single resonance confirming the presence of one fluorine environment in the molecule. |
| HRMS (ESI+) | Determines exact mass and elemental formula. | The measured mass-to-charge ratio (m/z) will correspond to the protonated molecule [M+H]⁺, confirming the elemental formula C₉H₇FN₂O₂S. |
| MS/MS | Identifies structural fragments. | A significant fragment ion corresponding to the loss of SO₂ ([M+H-64]⁺) is expected. nih.govnih.gov |
Table 2: Chromatographic Data for Purity Assessment of this compound
| Technique | Method Details | Expected Result |
| HPLC | Column: Reversed-phase C18. Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid. Detection: UV at ~254 nm. | A single major peak with a retention time characteristic of the compound's polarity. Purity is calculated from the peak area percentage, typically >95%. nih.govnih.gov |
Table 3: List of Compounds and Reagents
| Name |
| This compound |
| Sulfur dioxide |
| Acetonitrile |
| Methanol |
| Formic acid |
| Acetic acid |
Structure Activity Relationship Sar Investigations of 6 Fluoroisoquinoline 8 Sulfonamide Derivatives
Role of the C-6 Fluoro Group in Modulating Biological Activity and Receptor Interactions
The introduction of a fluorine atom at the C-6 position of the isoquinoline (B145761) ring can significantly modulate a molecule's biological profile. Fluorine's high electronegativity and small size allow it to alter the electronic properties of the aromatic system and participate in specific interactions with biological targets.
In a series of isoquinoline sulfonamides developed as allosteric inhibitors of DNA gyrase, the substitution on the isoquinoline ring was found to be critical for activity. While the specific 6-fluoro analogue was not detailed in this particular study, the research highlighted that small electron-withdrawing substituents on a related phenyl ring were tolerated. For instance, a para-fluoro group on a phenyl substituent led to a twofold increase in potency against E. coli nih.gov. This suggests that a fluoro group, such as at the C-6 position of an isoquinoline, could be beneficial by influencing the electron density of the heterocyclic ring system, which might be important for activity or for hydrogen bond acceptance by the isoquinoline nitrogen nih.gov.
In a different context, for quinoline (B57606) derivatives, which are structurally related to isoquinolines, halogen substitution has been shown to be a key factor in their anticancer activity. Studies on 6,8-disubstituted quinolines have been conducted to understand their anticancer potential researchgate.net. Furthermore, in the development of atroposelective C-N atropoisomers, 2-fluoro-6-methyl substitution on an N-aryl group attached to an isoquinolinone resulted in successful dynamic kinetic asymmetric transformation, although with slightly diminished enantioselectivity compared to larger halogens, a trend attributed to smaller steric differences acs.org. This indicates that a fluoro group at a position like C-6 could influence stereochemical outcomes in addition to electronic properties.
The table below summarizes the impact of fluoro substitution on the activity of related quinoline and isoquinoline derivatives.
| Compound Class | Fluoro Substitution Position | Effect on Biological Activity | Reference |
| Isoquinoline Sulfonamides (related phenyl substituent) | para-Fluoro on phenyl | Twofold increase in potency against E. coli | nih.gov |
| N-aryl Isoquinolinones | 2-Fluoro on N-aryl group | Successful asymmetric synthesis, slightly lower enantioselectivity | acs.org |
| 6,8-Disubstituted Quinolines | C-6 and C-8 | Investigated for anticancer activity | researchgate.net |
Contribution of the C-8 Sulfonamide Moiety to Pharmacological Profiles
The sulfonamide group at the C-8 position is a crucial pharmacophore in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor. researchgate.netmdpi.com This functional group is integral to the pharmacological profile of 6-fluoroisoquinoline-8-sulfonamide derivatives.
In studies of isoquinoline sulfonamides as gyrase inhibitors, the sulfonamide moiety was found to be essential for activity. Replacement of the sulfonamide with an amide or a methyl group linked to the nitrogen resulted in a loss of antibacterial activity. nih.gov This suggests that the sulfonamide group plays a critical role in directing the orientation of the isoquinoline ring within the binding pocket of the target enzyme. nih.gov
Similarly, in the design of quinoline-8-sulfonamides as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a tumor-associated enzyme, the sulfonamide group is a key feature. nih.govmdpi.comnih.gov X-ray crystallography of a related compound showed that one of the oxygen atoms of the sulfonamide group accepts a hydrogen bond from a tyrosine residue in the enzyme's active site. nih.gov Furthermore, methylation of the sulfonamide nitrogen led to a steric clash and a loss of activity, underscoring the importance of the NH group for proper binding. nih.gov
The table below details the observed contributions of the sulfonamide moiety in related compound series.
| Compound Series | Key Finding | Implication for this compound | Reference |
| Isoquinoline Sulfonamides (Gyrase Inhibitors) | Replacement of sulfonamide leads to inactivity. | The sulfonamide is likely crucial for target binding and proper orientation. | nih.gov |
| Quinoline-8-Sulfonamides (PKM2 Inhibitors) | Sulfonamide oxygen acts as a hydrogen bond acceptor; NH group is important. | The C-8 sulfonamide can form key hydrogen bonds with the biological target. | nih.gov |
| 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines (PNMT Inhibitors) | Sulfonamide NH interaction with Asn39 enhances potency. | The sulfonamide NH can act as a hydrogen bond donor, increasing binding affinity. | nih.gov |
Systematic Substituent Effects on the Isoquinoline and Sulfonamide Fragments
Systematic modification of substituents on both the isoquinoline and sulfonamide fragments of the this compound scaffold is a classic strategy to probe the SAR and optimize activity.
For the isoquinoline core, studies on related structures provide valuable insights. In the isoquinoline sulfonamide gyrase inhibitors, it was noted that reduced electron density of the isoquinoline ring might be important for activity. nih.gov However, the introduction of motifs that form more hydrogen bonds than an isoquinoline moiety led to inactive compounds, suggesting that the isoquinoline may reside in a hydrophobic pocket or that these modifications reduce cell permeability. nih.gov
Regarding the sulfonamide fragment, substitutions on the sulfonamide nitrogen can drastically affect biological activity. In the context of phenylethanolamine N-methyltransferase (PNMT) inhibitors based on a tetrahydroisoquinoline core, a series of N-substituted aminosulfonyl derivatives were synthesized. nih.gov A comparison between sulfonamides and their isosteric sulfones (where the sulfonamide -NH- is replaced by a methylene (B1212753) group) showed that the sulfonamides were more potent, though less lipophilic. nih.gov This enhanced potency was attributed to a potential hydrogen bond between the sulfonamide -NH- and the main chain carbonyl oxygen of an asparagine residue in the enzyme's active site. nih.gov
The following table presents examples of systematic substituent effects in related heterocyclic sulfonamides.
| Scaffold | Varied Substituent | Observation | Reference |
| Isoquinoline Sulfonamides (Gyrase Inhibitors) | Phenyl ring on a linker | Small electron-withdrawing groups (e.g., F, Cl) tolerated; polar or donating groups reduce potency. | nih.gov |
| Tetrahydroisoquinoline Sulfonamides (PNMT Inhibitors) | N-substituent on sulfonamide | Potency varies with the nature of the N-substituent. | nih.gov |
| Quinoline-based Sulfonamides (CA Inhibitors) | Position of sulfamoyl group on anilino moiety | para-substitution was generally more advantageous for inhibitory activity than ortho or meta-substitution. | nih.gov |
Conformational Analysis and Stereochemical Influences on SAR
The three-dimensional arrangement of a molecule (its conformation) and the spatial arrangement of its atoms (its stereochemistry) are critical determinants of its interaction with a biological target.
For isoquinoline sulfonamides, conformational restriction has been explored as a strategy to enhance antibacterial activity. It was hypothesized that reducing the number of rotatable bonds in the linker connecting the isoquinoline and sulfonamide moieties could improve cell penetration in Gram-negative bacteria. nih.gov This led to the synthesis of conformationally restricted analogues, where a piperidine (B6355638) ring was incorporated into the linker. This modification resulted in the discovery of a potent diastereomer, highlighting the importance of a specific three-dimensional structure for activity. nih.gov
Rotational spectroscopy studies on simple sulfonamides have shown that the preferred conformation in an isolated state can differ from the bioactive conformation within a receptor. mdpi.com For instance, in many benzenesulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene (B151609) plane. mdpi.com However, weak intramolecular interactions can alter this preference. mdpi.com This underscores that the bioactive conformation is a result of a balance between the molecule's intrinsic conformational preferences and the interactions it forms within the binding site.
The table below illustrates the significance of conformational and stereochemical factors.
| Compound Class | Key Aspect | Finding | Reference |
| Isoquinoline Sulfonamides (Gyrase Inhibitors) | Conformational Restriction | Introducing a piperidine in the linker led to a potent diastereomer, indicating a specific bioactive conformation. | nih.gov |
| Benzenesulfonamides | Conformational Preferences | The bioactive conformation in a receptor can differ from the lowest energy conformation in isolation. | mdpi.com |
| Atroposelective Isoquinolones | Stereochemistry | The stereochemistry of C-N atropisomers is crucial for their biological recognition and activity. | acs.org |
Computational Approaches to SAR Elucidation in this compound Analogues
Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the SAR of drug candidates, including this compound analogues. These methods provide insights into ligand-receptor interactions at an atomic level.
Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a protein. In the development of quinoline-8-sulfonamides as PKM2 inhibitors, docking studies were used to design a series of derivatives. nih.govmdpi.comnih.gov The docking results, which were later supported by molecular dynamics simulations, helped in selecting promising candidates for synthesis and biological evaluation. nih.gov
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing the stability of interactions over time. For the quinoline-8-sulfonamide (B86410) PKM2 inhibitors, MD simulations were used to assess the stability of the best-posed complexes identified through docking. nih.gov
In another study on quinoline-based sulfonamides as carbonic anhydrase inhibitors, molecular docking simulations were employed to rationalize the observed inhibitory activities. nih.gov These computational studies can help to explain why certain substitutions enhance activity while others are detrimental.
The following table summarizes the application of computational methods in the study of related sulfonamides.
| Method | Application | Insight Gained | Reference |
| Molecular Docking | Design of quinoline-8-sulfonamide PKM2 inhibitors. | Predicted binding modes and guided the selection of compounds for synthesis. | nih.govmdpi.comnih.gov |
| Molecular Dynamics | Stability analysis of quinoline-8-sulfonamide-PKM2 complexes. | Confirmed the stability of the interactions observed in docking. | nih.gov |
| Molecular Modeling | Comparison of tetrahydroisoquinoline sulfonamides and sulfones as PNMT inhibitors. | Hypothesized the key hydrogen bonding interactions responsible for the higher potency of sulfonamides. | nih.gov |
| Molecular Docking | Rationalization of SAR for quinoline-based carbonic anhydrase inhibitors. | Justified the observed inhibitory actions of the synthesized compounds. | nih.gov |
Preclinical Biological Activities and Translational Potential of 6 Fluoroisoquinoline 8 Sulfonamide
Antimicrobial Efficacy in In Vitro and In Vivo Models
The rise of antimicrobial resistance necessitates the discovery of new compounds with robust activity against resilient pathogens. 6-Fluoroisoquinoline-8-sulfonamide and its derivatives have shown promise in this area.
Activity Against Drug-Resistant Bacterial Strains
The increasing prevalence of bacterial strains resistant to conventional antibiotics presents a formidable challenge to global health. Research has focused on the efficacy of isoquinoline (B145761) sulfonamides against these challenging pathogens.
Fluoroquinolone-Resistant Escherichia coli : Fluoroquinolones are a critical class of antibiotics used to treat a variety of infections, including those caused by Escherichia coli (E. coli). nih.govfrontiersin.org However, resistance to these drugs is a growing problem. nih.govyoutube.com Mechanisms of resistance often involve mutations in the bacterial enzymes DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. nih.govfrontiersin.org A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of DNA gyrase. nih.gov These compounds bind to a different site on the enzyme than fluoroquinolones, allowing them to circumvent existing resistance mechanisms. nih.gov One such isoquinoline sulfonamide, LEI-800, has demonstrated antibacterial activity against fluoroquinolone-resistant clinical isolates of E. coli. nih.gov This suggests that this compound, as part of this class, holds potential for development into a new therapeutic option against these resistant strains.
Methicillin-Resistant Staphylococcus aureus (MRSA) : MRSA is a major cause of hospital-acquired infections and is notorious for its resistance to multiple antibiotics. nih.govnih.gov While fluoroquinolones were initially effective against MRSA, resistance emerged rapidly. nih.govnih.gov The development of new agents with activity against MRSA is a high priority. Some studies have explored the synergistic effects of combining existing antibiotics, such as rifampin and fluoroquinolones, to combat MRSA biofilms. mdpi.com The unique mechanism of action of isoquinoline sulfonamides as allosteric gyrase inhibitors could provide a new avenue for treating MRSA infections, potentially overcoming the resistance mechanisms that render current fluoroquinolones ineffective. nih.gov
Broad-Spectrum Activity Against Pathogenic Microorganisms
Beyond its potential against drug-resistant bacteria, the broader antimicrobial profile of the quinoline (B57606) sulfonamide class, to which this compound belongs, has been investigated.
Fungi : Studies on related quinoline sulfonamide derivatives have demonstrated activity against pathogenic fungi. For instance, certain 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have shown efficacy against Candida albicans and Cryptococcus neoformans. nih.gov One particular compound, 3l, exhibited significant antifungal activity, suggesting that the quinoline sulfonamide scaffold is a promising starting point for the development of new antifungal agents. nih.gov
Protozoa : While direct studies on this compound against protozoa are limited, the broader class of quinoline compounds has a well-established history in antiprotozoal therapy, most notably with the antimalarial drug quinine. This historical success provides a rationale for investigating the potential of novel quinoline derivatives, including this compound, against various protozoan pathogens.
Antineoplastic and Antiproliferative Activities in Cancer Cell Lines
The metabolic reprogramming of cancer cells, often referred to as the Warburg effect, presents a unique therapeutic window. nih.govnih.gov this compound and its analogs have been explored for their potential to target these cancer-specific metabolic pathways.
Inhibition of Tumor-Specific Metabolic Enzymes
Pyruvate (B1213749) Kinase M2 (PKM2) : PKM2 is a key glycolytic enzyme that is highly expressed in many tumors and plays a crucial role in cancer cell metabolism and proliferation. nih.govnih.govresearchgate.net It can exist in a highly active tetrameric state and a less active dimeric state. nih.gov In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, thus supporting tumor growth. nih.gov A series of 8-quinolinesulfonamide derivatives have been designed and synthesized as modulators of PKM2. nih.govresearchgate.net One such compound, 9a, was identified as a potent modulator of PKM2 and was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability. nih.govmdpi.com This highlights the potential of the quinoline-8-sulfonamide (B86410) scaffold, from which this compound is derived, as a basis for developing novel anticancer agents that target tumor metabolism. nih.govresearchgate.net
Lactate (B86563) Dehydrogenase A (LDHA) : LDHA is another critical enzyme in the glycolytic pathway, responsible for converting pyruvate to lactate. nih.govnih.gov It is often overexpressed in cancer cells and is associated with tumor progression. nih.gov Quinoline 3-sulfonamide derivatives have been identified as potent and selective inhibitors of LDHA. nih.gov These inhibitors have been shown to reduce lactate production in cancer cells and induce metabolic changes. nih.gov While these are not 8-sulfonamides, this research demonstrates that the broader quinoline sulfonamide class has the potential to target key enzymes in cancer metabolism.
Kinase Inhibition in Oncogenic Pathways
Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors has revolutionized cancer therapy. The this compound scaffold has been investigated for its potential as a kinase inhibitor.
General Kinase Inhibition : Sulfonamide-based compounds have been successfully developed as kinase inhibitors for the treatment of cancer. nih.gov The sulfonamide group can form key interactions within the ATP-binding site of kinases. researchgate.net While specific studies on this compound as a broad-spectrum kinase inhibitor are not extensively detailed in the provided context, the chemical structure is amenable to modifications that could lead to potent and selective kinase inhibitors. The isoquinoline core is present in some known kinase inhibitors, and the sulfonamide group provides a versatile handle for chemical modification. mdpi.com
Neuropharmacological Applications in Preclinical Models
The central nervous system presents a complex and challenging target for drug development. This compound and related compounds have shown potential in preclinical models for various neurological disorders.
Rho Kinase (ROCK) Inhibition : Rho kinase is a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. nih.gov Inhibition of ROCK has emerged as a promising therapeutic strategy for a range of cardiovascular and neurological disorders. nih.gov Fasudil, a compound with a similar isoquinoline sulfonamide core structure, is a known ROCK inhibitor used clinically for cerebral vasospasm. semanticscholar.org A derivative of fasudil, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, which incorporates a fluorine atom at the C4 position of the isoquinoline ring, has shown even more potent and selective ROCK inhibitory activity. semanticscholar.org This suggests that the 6-fluoro substitution in this compound could also contribute to potent ROCK inhibition, with potential applications in conditions like glaucoma and cerebral vascular disorders. semanticscholar.org
Cholinesterase Inhibition : Cholinesterase inhibitors are a cornerstone of treatment for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Several studies have investigated isoquinoline alkaloids and their derivatives as cholinesterase inhibitors. nih.govmdpi.comresearchgate.net For instance, some novel quinoline-sulfonamide hybrids have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One study reported that a series of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide hybrids were potent inhibitors of both enzymes. researchgate.net While these are not direct analogs of this compound, they demonstrate the potential of the quinoline-sulfonamide scaffold to be adapted for cholinesterase inhibition, a key strategy in the management of Alzheimer's disease.
Interactive Data Table: Antimicrobial Activity of a Quinoline Sulfonamide Derivative (Compound 3l)
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 21 | 7.812 |
| Pseudomonas aeruginosa | - | - |
| Candida albicans | 18 | 31.125 |
| Cryptococcus neoformans | - | - |
Data derived from a study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety. nih.gov
Interactive Data Table: Antiproliferative Activity of a Quinoline-8-Sulfonamide Derivative (Compound 9a)
| Cell Line | Effect |
|---|---|
| A549 (Lung Cancer) | Reduced intracellular pyruvate levels and decreased cell viability. nih.govmdpi.com |
Diverse Pharmacological Activities in Preclinical Settings (e.g., Antidiabetic, Antiviral, Anti-inflammatory, Lactoperoxidase Inhibition)
There is no specific information available from preclinical studies on the antidiabetic, antiviral, anti-inflammatory, or lactoperoxidase inhibition activities of This compound . The compound is listed in chemical supplier catalogs for research purposes, indicating its availability for scientific investigation. However, published studies detailing its biological evaluation in these areas could not be identified.
The general classes of sulfonamides and isoquinoline derivatives have been subjects of pharmacological research, showing a wide spectrum of activities.
Antiviral Activity: Sulfonamide-containing compounds have been investigated for their antiviral properties against a range of viruses. bldpharm.combldpharm.com This broad activity is a result of the sulfonamide moiety being a versatile pharmacophore that can be incorporated into various molecular scaffolds to target different viral proteins or host factors. bldpharm.com Similarly, isoquinoline derivatives have been explored as potential antiviral agents, with some showing activity against influenza viruses. aksci.com
Anti-inflammatory Activity: Derivatives of quinoline-8-sulfonamide have been shown to possess anti-inflammatory properties. For instance, N-(4-methoxyphenyl) quinoline-8-sulfonamide was found to reduce the inflammatory response in fibroblast-like synoviocytes, suggesting potential applications in treating inflammatory conditions like rheumatoid arthritis. aksci.com Other related quinoline structures have also demonstrated in vivo anti-inflammatory effects in animal models.
Other Activities: Isoquinoline sulfonamides have been discovered as allosteric inhibitors of bacterial gyrase, conferring antibacterial activity, including against fluoroquinolone-resistant strains. Furthermore, certain quinoline-8-sulfonamide derivatives have been evaluated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a protein implicated in cancer metabolism, indicating potential as anticancer agents.
Lactoperoxidase Inhibition: Lactoperoxidase is an enzyme involved in the innate immune system. While there is research on the inhibition of the lactoperoxidase system, specific studies identifying this compound as an inhibitor are absent from the scientific literature.
Due to the absence of specific research data, no data tables on the pharmacological activities of this compound can be provided. The information presented here is based on the activities of related, but structurally distinct, compounds.
Computational Chemistry and Rational Drug Design for 6 Fluoroisoquinoline 8 Sulfonamide
Molecular Docking Simulations for Elucidating Ligand-Protein Interactions
There is no published research detailing the molecular docking of 6-Fluoroisoquinoline-8-sulfonamide into any protein active site. Consequently, its binding modes and interaction fingerprints have not been characterized, and there are no predictive data on its binding affinities.
Characterization of Binding Modes and Interaction Fingerprints
Information not available.
Prediction of Binding Affinities and Energetic Contributions
Information not available.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
No molecular dynamics simulation studies have been reported for this compound. Such studies would be crucial to understand its structural stability and dynamic behavior in a simulated biological environment.
In Silico Screening and Virtual Library Design for Novel Analogues
There is no evidence of this compound being used as a lead compound in in silico screening campaigns or for the design of virtual libraries to explore novel analogues.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, MEP)
Specific quantum chemical calculations, including Density Functional Theory (DFT) or Molecular Electrostatic Potential (MEP) analysis, for this compound are absent from the scientific literature. These calculations would provide valuable information about its electronic distribution and reactivity.
Fragment-Based and Scaffold-Hopping Strategies in this compound Design
No research has been published on the application of fragment-based drug design or scaffold-hopping strategies specifically involving the this compound scaffold.
As the body of scientific knowledge is constantly expanding, it is possible that computational studies on this compound will be published in the future. Such research would be invaluable in elucidating its potential as a pharmacologically active agent.
Future Perspectives and Emerging Research Avenues for 6 Fluoroisoquinoline 8 Sulfonamide
Development of Highly Potent and Selective 6-Fluoroisoquinoline-8-sulfonamide Analogues
The development of analogues of this compound is a critical step toward enhancing its therapeutic potential. This process involves systematic chemical modifications to improve potency against a specific biological target while minimizing off-target effects, thereby increasing selectivity.
Structure-Activity Relationship (SAR) Studies: A foundational approach is the meticulous exploration of the structure-activity relationship (SAR). For the isoquinoline (B145761) sulfonamide scaffold, SAR studies have revealed key insights. For instance, the sulfonamide group is often crucial for activity, potentially directing the isoquinoline moiety into a specific orientation within a target's binding site. nih.gov Similarly, the nitrogen atom in the isoquinoline ring may act as a hydrogen bond acceptor, an interaction vital for binding affinity. nih.govnih.gov
Future research will focus on creating a library of analogues by modifying three primary regions of the this compound molecule:
The Isoquinoline Core: Introducing additional substituents or altering existing ones on the isoquinoline ring system can modulate the electronic and steric properties of the molecule. The fluorine at the C-6 position is a key feature, as fluorine substitution can enhance metabolic stability and binding affinity. Exploring other halogen substitutions or small electron-withdrawing groups at this and other positions could further refine these properties. researchgate.net
The Sulfonamide Linker: Modifications of the sulfonamide group itself, such as N-alkylation or substitution, can significantly impact activity. However, research on similar compounds has shown that substituting the secondary amine of the sulfonamide can lead to a loss of activity, suggesting this group may form an important hydrogen bond. nih.gov
Appended Functional Groups: Attaching various chemical moieties to the sulfonamide nitrogen allows for probing interactions with different regions of a target's binding pocket.
A recent study on isoquinoline sulfonamides as gyrase inhibitors highlighted the dramatic impact of small structural changes, where steep "activity cliffs" were observed. nih.gov This indicates that even minor modifications can lead to a significant loss or gain of function, underscoring the importance of a systematic and rational design approach for developing analogues of this compound.
| Modification Strategy | Rationale | Potential Outcome |
| Varying substituents on the isoquinoline ring | Modulate lipophilicity, electronic distribution, and steric fit. | Improved binding affinity and cell permeability. |
| Altering the sulfonamide linker | Explore alternative hydrogen bonding patterns and orientations. | Enhanced target engagement and selectivity. |
| Appending diverse chemical groups | Probe different sub-pockets of the target binding site. | Increased potency and novel target interactions. |
Exploration of Novel Therapeutic Indications and Undiscovered Molecular Targets
While the isoquinoline sulfonamide scaffold is well-known for kinase inhibition, the specific target profile of this compound remains to be fully elucidated. nih.gov A significant future direction is to explore its potential against a broader range of diseases by identifying novel molecular targets.
Broad-Spectrum Kinase Profiling: Protein kinases are a large family of enzymes involved in numerous cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. nih.govresearchgate.net An initial and crucial step will be to screen this compound against a comprehensive panel of human kinases. This will not only identify its primary targets but also reveal its selectivity profile, which is essential for predicting potential therapeutic applications and off-target side effects. Kinase inhibitors can be classified based on their binding mode, such as ATP-competitive or allosteric, and determining this mechanism is a key part of target validation. nih.govnih.gov
Emerging and Unconventional Targets: Beyond kinases, the isoquinoline framework is present in compounds with a wide array of biological activities, including antibacterial, antiviral, and neuroprotective effects. nih.govnih.gov This suggests that this compound could have therapeutic potential in areas beyond oncology.
Recent research has identified a novel class of isoquinoline sulfonamides that act as allosteric inhibitors of bacterial DNA gyrase, demonstrating activity against fluoroquinolone-resistant bacteria. researchgate.netnih.govamsterdamumc.nl This groundbreaking discovery opens up the possibility that this compound or its analogues could be developed as new antibiotics. Phenotypic screening, where the compound is tested on whole cells or organisms to observe a physiological effect, can be a powerful tool for discovering such unexpected activities and novel targets.
| Potential Target Class | Therapeutic Area | Rationale for Exploration |
| Protein Kinases (e.g., HER2, EGFR) | Oncology, Inflammation | The isoquinoline sulfonamide is a classic kinase inhibitor scaffold. nih.govrsc.org |
| Bacterial Topoisomerases (e.g., DNA Gyrase) | Infectious Diseases | Recent discovery of isoquinoline sulfonamides with potent antibacterial activity. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | Isoquinoline alkaloids are known to modulate GPCRs. researchgate.net |
| Enzymes in Metabolic Pathways (e.g., PKM2) | Oncology | Quinoline-8-sulfonamides have been investigated as modulators of pyruvate (B1213749) kinase M2. mdpi.com |
Advancements in Asymmetric Synthesis and Scalable Production Methodologies
The transition of a promising compound from laboratory-scale research to clinical application hinges on the development of efficient and scalable synthesis methods. For this compound, this involves addressing both the stereochemical complexity and the challenges of large-scale production.
Asymmetric Synthesis: Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), which can have vastly different biological effects. If this compound or its future analogues possess a stereocenter, developing an asymmetric synthesis will be paramount. This ensures the production of a single, desired enantiomer, which is often a regulatory requirement for therapeutic drugs.
Scalable Production: The synthesis of the sulfonamide functional group is a cornerstone of pharmaceutical manufacturing. thieme-connect.comresearchgate.net Traditional methods often rely on the reaction of a sulfonyl chloride with an amine. acs.org Recent advancements have focused on developing more efficient, safer, and environmentally friendly ("green") methodologies. These include novel catalytic systems, such as copper-catalyzed or electrochemical approaches, that can construct the sulfonamide bond under milder conditions and with broader substrate compatibility. thieme-connect.comacs.org
For large-scale production of this compound, a key challenge will be the development of a robust and cost-effective process. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the availability and safety of all starting materials and reagents. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate research and reduce costs. nih.govnih.gov The integration of these technologies will be instrumental in unlocking the full potential of this compound.
Predictive Modeling and de novo Design: AI algorithms can be trained on vast datasets of chemical structures and their associated biological activities. mdpi.com These models can then be used to:
Predict Properties: Forecast the bioactivity, solubility, metabolic stability, and potential toxicity of new this compound analogues before they are synthesized, saving significant time and resources. nih.govactascientific.com
Identify Novel Targets: Analyze complex biological data to identify new potential molecular targets for the compound. mdpi.com
de novo Design: Generate entirely new molecular structures based on the this compound scaffold that are optimized for high affinity and selectivity against a specific target. nih.gov
Accelerating Hit-to-Lead Optimization: The process of refining an initial "hit" compound into a viable "lead" candidate is a multi-parameter optimization challenge. AI can streamline this phase by rapidly sifting through virtual libraries of potential analogues and prioritizing the most promising candidates for synthesis and testing. nih.gov This data-driven approach allows medicinal chemists to navigate the vast chemical space more efficiently and make more informed decisions.
| AI/ML Application | Impact on this compound Development |
| QSAR Modeling | Predict the activity of virtual analogues to guide synthesis efforts. |
| ADME/Tox Prediction | Identify and filter out compounds with poor pharmacokinetic or safety profiles early in the process. actascientific.com |
| Generative Models | Design novel, optimized analogues with desired properties. |
| Target Identification | Analyze genomic and proteomic data to propose novel biological targets. |
Rigorous Preclinical In Vivo Efficacy and Mechanism Validation Studies
Before any compound can be considered for human trials, it must undergo rigorous preclinical testing to demonstrate its efficacy and safety in living organisms (in vivo). This phase is crucial for validating the therapeutic hypothesis and understanding how the drug behaves in a complex biological system.
Mechanism of Action (MoA) Validation: It is not enough to show that a compound works; it is also critical to understand how it works. MoA studies in a preclinical setting aim to confirm that the drug engages its intended target in vivo and that this engagement leads to the desired therapeutic effect. This can be accomplished by:
Pharmacodynamic (PD) Biomarkers: Measuring the levels of specific molecules in tissues or blood that change in response to the drug's activity on its target. For a kinase inhibitor, this might involve measuring the phosphorylation status of a downstream protein. youtube.comboehringer-ingelheim.com
Target Engagement Assays: Using specialized probes to directly measure the extent to which the drug is binding to its target in the tissue of interest.
These preclinical studies provide the essential data package required to justify moving this compound into clinical development. They establish the proof-of-concept for its therapeutic utility and provide the first insights into its behavior in a whole organism.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Fluoroisoquinoline-8-sulfonamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorination at the 6-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), followed by sulfonamide formation at the 8-position. Key steps include:
- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water).
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -NMR (e.g., δ 8.2 ppm for aromatic protons) and LC-MS. Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : -NMR identifies fluorine environments (e.g., δ -120 ppm for C-F). -NMR confirms aromatic regiochemistry.
- Mass Spectrometry : High-resolution LC-MS detects molecular ion peaks (e.g., [M+H] at m/z 227.05).
- FT-IR : Sulfonamide groups show peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch).
Cross-validate results with elemental analysis (C, H, N, S content) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) and neutralize acidic/basic residues before disposal. Refer to institutional guidelines for hazardous chemical management .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies of this compound?
- Methodological Answer : Contradictions (e.g., varying IC values in kinase inhibition assays) may arise from:
- Assay Conditions : Compare buffer pH, ATP concentrations, and temperature across studies.
- Compound Stability : Test degradation under assay conditions via HPLC.
- Biological Models : Replicate findings in primary cells vs. immortalized lines.
Publish negative controls and statistical power calculations to enhance reproducibility .
Q. What strategies optimize this compound derivatives for target selectivity in enzyme inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents at positions 1 and 3 to enhance hydrophobic interactions.
- Computational Docking : Use AutoDock Vina to predict binding poses against off-target kinases (e.g., PIM1 vs. CDK2).
- Kinetic Studies : Measure values under varying substrate concentrations to assess competitive vs. non-competitive inhibition.
Validate selectivity via kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. How can mechanistic studies of this compound be designed to elucidate its role in apoptotic pathways?
- Methodological Answer :
- In Vitro Models : Treat cancer cell lines (e.g., HeLa, MCF-7) and monitor caspase-3/7 activation via luminescent assays.
- Gene Silencing : Use siRNA targeting Bcl-2 or Bax to confirm dependency on mitochondrial pathways.
- Flow Cytometry : Quantify Annexin V/PI staining to distinguish apoptosis from necrosis.
Include time-course experiments and dose-response curves to establish causality .
Q. What advanced techniques address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd(OAc)) and solvents (DMF vs. DMSO) using DoE (Design of Experiments).
- Scale-Up Challenges : Mitigate exothermic reactions via controlled temperature ramping.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., des-fluoro impurities).
Consider continuous flow reactors for improved mixing and heat transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
